![molecular formula C8H8N2 B1269813 4-Aminoindole CAS No. 5192-23-4](/img/structure/B1269813.png)
4-Aminoindole
Overview
Description
4-Aminoindole is an indole derivative with the chemical formula C8H8N2. It is known for its biological activity, particularly its cytokinin activity, which has been assessed through tobacco pith callus bioassay . This compound is a significant building block in various chemical syntheses and has applications in medicinal chemistry, biology, and industry.
Mechanism of Action
Target of Action
4-Aminoindole, a derivative of indole, has been found to bind with high affinity to multiple receptors . It is known to interact with various biological targets, contributing to its diverse biological activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes in cellular processes. For instance, it has been reported that this compound can be incorporated into 4-amino-L-tryptophan, poisoning cellular metabolism . This suggests that this compound may interfere with normal cellular processes, leading to altered cell function.
Biochemical Pathways
This compound is involved in the tryptophan biosynthesis pathway . It is metabolized by an intracellular amidase, which liberates this compound. This is subsequently converted into toxic 4-amino-L-tryptophan by tryptophan synthase . This process highlights the importance of metabolic flux modulation in drug resistance .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of normal cellular processes. For example, it has been shown to poison cellular metabolism by being incorporated into 4-amino-L-tryptophan . This can lead to altered cell function and potentially cell death.
Biochemical Analysis
Biochemical Properties
4-Aminoindole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of inhibitors for bacterial thymidylate synthase, protein kinase C theta inhibitors, and indolic non-peptidic HIV protease inhibitors . The compound’s interaction with these enzymes and proteins often involves binding to active sites, leading to inhibition or modulation of their activity. For instance, this compound has been shown to inhibit cyclooxygenase-2 and lipoxygenase, enzymes involved in inflammatory processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can be incorporated into cellular metabolism, leading to the formation of 4-amino-L-tryptophan, which can disrupt normal cellular functions . Additionally, this compound has been investigated for its anticancer potential, where it affects cell proliferation and apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. At the molecular level, this compound binds to enzymes and proteins, inhibiting or activating their functions. For example, it has been shown to inhibit the activity of protein kinase C theta by binding to its active site . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting cancer cell proliferation . At higher doses, it can exhibit toxic effects, including cellular toxicity and adverse effects on organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the biosynthesis of tryptophan derivatives. It is metabolically incorporated into 4-amino-L-tryptophan, which can disrupt normal tryptophan metabolism and lead to toxic effects . The compound interacts with enzymes such as tryptophan synthase and anthranilate synthase, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to accumulate in certain cellular compartments, influencing its localization and activity . The transport and distribution of this compound are crucial for its biochemical effects, as they determine the compound’s accessibility to target biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various enzymes and regulatory proteins . This localization is essential for its role in modulating cellular functions and biochemical reactions.
Preparation Methods
4-Aminoindole can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dinitrotoluene with N,N-dimethylformamide dimethylacetal in anhydrous dimethylformamide (DMF) . Another method involves using 2-methyl-3-nitroaniline as the starting material, followed by acetyl protection, cyclization to form an amide, and subsequent nitro reduction to yield this compound . These methods are suitable for both laboratory-scale synthesis and industrial mass production due to their simplicity and efficiency.
Chemical Reactions Analysis
4-Aminoindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The nitro group in its precursor can be reduced to form the amino group in this compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a palladium catalyst. The major products formed from these reactions vary but often include substituted indoles and other nitrogen-containing heterocycles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-Aminoindole derivatives have been investigated for their potential as anticancer agents. They are known to inhibit various pathways involved in tumor growth. For instance, compounds derived from this compound have shown promise as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway, which is crucial in many cancers . Additionally, this compound has been utilized to synthesize macrolactam tumor promoters such as indolactam V, which exhibits significant cytotoxicity against cancer cell lines .
Antiviral and Antibacterial Properties
Research indicates that this compound can serve as a scaffold for developing inhibitors of bacterial thymidylate synthase and HIV protease . Its derivatives have also shown activity against various viral strains, making it a candidate for antiviral drug development.
Neuropharmacology
The compound acts as a ligand for serotonin transporters and 5-HT1A receptors, suggesting potential applications in treating mood disorders and other neurological conditions . Its interaction with transient receptor potential cation channels further underscores its relevance in neuropharmacology.
Organic Synthesis
Friedel-Crafts Alkylation
Recent studies have demonstrated the use of this compound in catalytic enantioselective Friedel-Crafts alkylation reactions. This method allows for the synthesis of C7-functionalized indoles with high yields and enantioselectivity, opening new avenues for creating complex indole derivatives . The ability to introduce specific functional groups at the C7 position enhances the structural diversity of synthesized compounds.
Diversity-Oriented Synthesis
4-Aminoindoles have been employed as 1,4-bisnucleophiles in diversity-oriented synthesis, facilitating the construction of tricyclic indoles that are otherwise challenging to prepare . This approach not only simplifies synthesis but also expands the library of available indole derivatives.
Material Science
Dye Production
In addition to its applications in pharmaceuticals, this compound is utilized in the dye industry. Its derivatives are employed as intermediates in synthesizing various dyes due to their chromophoric properties . This application highlights the compound's versatility beyond medicinal uses.
Case Studies
Comparison with Similar Compounds
4-Aminoindole can be compared with other indole derivatives such as:
- 5-Aminoindole
- 6-Aminoindole
- 3-Aminoquinoline
- 2-Aminobenzimidazole
These compounds share the indole nucleus but differ in the position and nature of the substituents, which can significantly affect their biological activities and applications . For example, 5-Aminoindole and 6-Aminoindole are also used in the synthesis of bioactive molecules, but their specific applications and efficacy can vary.
Biological Activity
4-Aminoindole is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against pathogens, and implications in medicinal chemistry.
Chemical Structure and Properties
This compound is an indole derivative characterized by an amino group at the 4-position of the indole ring. Its molecular formula is , and it possesses a molecular weight of 144.16 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.
This compound has been identified as a prodrug that can act as an antimetabolite, particularly in the context of tuberculosis treatment. Research indicates that it can inhibit tryptophan biosynthesis, which is crucial for the survival of Mycobacterium tuberculosis (Mtb) . The mechanisms through which this compound exerts its effects include:
- Inhibition of Tryptophan Biosynthesis : By acting as a precursor to 4-aminotryptophan, it interferes with the metabolic pathways essential for Mtb growth.
- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit potent activity against various bacterial strains, including those resistant to conventional antibiotics .
Antitubercular Activity
A significant study highlighted the role of this compound in combating tuberculosis. The compound was part of a series of indole-4-carboxamides that demonstrated substantial antitubercular activity. The study noted that Mtb could develop resistance through mutations affecting drug metabolism and biosynthesis pathways . The efficacy of these compounds was measured using IC50 values, indicating their potency in inhibiting bacterial growth.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimalarial Activity : A notable compound derived from this compound, Genz-644442, was identified as a potent inhibitor against Plasmodium falciparum. It exhibited IC50 values ranging from 200 to 285 nM in vitro and showed over 99% efficacy in vivo against P. berghei infections .
- Cancer Research : The compound has been explored for its potential as an anticancer agent, particularly in inhibiting protein kinase C (PKC) and Gli1-mediated transcription in the Hedgehog signaling pathway. These pathways are critical in various cancers, making this compound a candidate for further investigation .
- Molecular Docking Studies : Recent research employed molecular docking techniques to predict the interaction of this compound derivatives with specific proteins involved in disease processes. Results indicated promising binding affinities, suggesting potential therapeutic applications .
Applications in Medicinal Chemistry
The versatility of this compound has led to its use as a scaffold for developing various pharmacologically active compounds. Some notable applications include:
- Inhibitors of Bacterial Thymidylate Synthase : This enzyme is vital for DNA synthesis in bacteria, making it a target for antibiotic development.
- Antiviral Agents : Certain derivatives have shown activity against HIV protease and other viral targets .
- Anti-inflammatory Agents : Compounds derived from this compound have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), both implicated in inflammatory processes .
Summary Table of Biological Activities
Properties
IUPAC Name |
1H-indol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNUNJFSHKSXGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342629 | |
Record name | 4-Aminoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5192-23-4 | |
Record name | 4-Aminoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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